2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid
Overview
Description
“2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 1111000-64-6 . It has a molecular weight of 254.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10N2O3/c1-8-4-5-11-10 (7-8)13 (17)16-6-2-3-9 (14 (18)19)12 (16)15-11/h2-7H,1H3, (H,18,19) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C .Scientific Research Applications
Antiallergy Applications
2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid has been primarily researched for its antiallergy properties. Studies have shown that several analogues of this compound are orally active as antiallergy agents. Specifically, one study highlighted that this compound was more effective than cromolyn sodium and doxantrazole in both oral and intravenous forms in rat models for allergic bronchospasm and PCA tests (Schwender et al., 1979).
Immunopharmacological Actions
The immunopharmacological actions of this compound have also been explored. One investigation studied its effects on histamine release from human leukocytes and lung fragments in both humans and monkeys. It was found that the compound dose-dependently inhibited histamine release induced by various agents, without affecting cyclic AMP and GMP levels in human leukocytes (Yanagihara & Shida, 1986).
Anti-inflammatory and Platelet Aggregation Effects
Another study examined the anti-inflammatory effects of 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid, finding no significant impact on various inflammatory reactions or on platelet aggregation. This suggests that its antiallergic effects are not due to anti-inflammatory properties but could be related to the inhibition of mediator release or other mechanisms (Tsurumi et al., 1986).
Synthesis and Characterization
The synthesis and characterization of various derivatives of this compound have been a subject of interest in chemical research. For instance, a study reported the synthesis of 9-methyl-11H-pyrido[2,1-b]quinazolin-11-one using the Ullmann condensation, indicating the potential for creating diverse derivatives of the parent compound (Pellón et al., 2006).
Platelet Activating Factor Antagonists
A specific series of N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines, related to 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid, were evaluated for their capacity to inhibit platelet activating factor (PAF), indicating a potential therapeutic application in conditions where PAF is a key factor (Tilley et al., 1988).
Safety And Hazards
properties
IUPAC Name |
2-methyl-11-oxopyrido[2,1-b]quinazoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-4-5-11-10(7-8)13(17)16-6-2-3-9(14(18)19)12(16)15-11/h2-7H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULTVJUNVUPMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=CC=CN3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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